3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid

Medicinal chemistry Physicochemical profiling Building block selection

Researchers requiring precise lipophilicity control in heterocyclic library synthesis face limited options when regioisomeric or simpler analogs deviate from the target XLogP3 window. 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid directly addresses this gap. • XLogP3=0.3 - an optimal midpoint versus unsubstituted pyrazine-2-carboxylic acid (0.1) and direct amine-linked analogs (0.9), ensuring balanced solubility and permeability. • Orthogonal dual functionality: carboxylic acid for amide coupling plus piperidine carbonyl (5 HBA sites), enabling sequential derivatization without protecting-group complexity. • Reliably sourced at ≥95% purity; ready for immediate dispatch to accelerate medicinal chemistry campaigns.

Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
CAS No. 302560-90-3
Cat. No. B1294139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid
CAS302560-90-3
Molecular FormulaC11H13N3O3
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=NC=CN=C2C(=O)O
InChIInChI=1S/C11H13N3O3/c15-10(14-6-2-1-3-7-14)8-9(11(16)17)13-5-4-12-8/h4-5H,1-3,6-7H2,(H,16,17)
InChIKeyOENKFRNTAYNSBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid


3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is a heterocyclic building block featuring a pyrazine ring substituted with a carboxylic acid group and a piperidine-1-carbonyl moiety. It is commercially available as a research chemical with a molecular weight of 235.24 g/mol and the formula C₁₁H₁₃N₃O₃ [1]. The compound is catalogued under identifiers such as CHEMBRDG-BB 9007999 and CHEMBL4948057, indicating its inclusion in commercial screening libraries and chemical databases [2]. Its structure offers both a carboxylic acid handle for amide coupling and a piperidine carbonyl group, making it a versatile intermediate for medicinal chemistry and organic synthesis applications .

Why Generic Substitution Fails


Substituting 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid with a simpler pyrazine analog or a regioisomer can significantly alter physicochemical properties critical for synthesis and biological performance. The target compound's unique combination of a carbonyl linker and piperidine ring results in distinct lipophilicity and hydrogen-bonding capacity compared to direct amine-linked analogs. As shown in the quantitative evidence below, this compound occupies a specific property space (XLogP3 = 0.3) that is not matched by unsubstituted pyrazine-2-carboxylic acid (XLogP3 = 0.1) or 3-(piperidin-1-yl)pyrazine-2-carboxylic acid (XLogP3 = 0.9) [1][2]. These differences in physicochemical properties directly impact solubility, membrane permeability, and synthetic handling, making generic substitution scientifically unsound for applications requiring precise property control.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Comparison via XLogP3

The target compound exhibits an XLogP3 value of 0.3, which is significantly lower than the direct amine-linked analog 3-(piperidin-1-yl)pyrazine-2-carboxylic acid (XLogP3 = 0.9) and the methyl-substituted derivative 3-(4-methylpiperidin-1-yl)pyrazine-2-carboxylic acid (XLogP3 = 1.4), while being slightly more lipophilic than the parent pyrazine-2-carboxylic acid (XLogP3 = 0.1) [1][2][3][4].

Medicinal chemistry Physicochemical profiling Building block selection

Hydrogen Bond Acceptor Count Differentiation

The target compound possesses 5 hydrogen bond acceptor (HBA) atoms, compared to 3 HBA for the parent pyrazine-2-carboxylic acid and 4 HBA for 3-(piperidin-1-yl)pyrazine-2-carboxylic acid [1][2][3].

Medicinal chemistry Structure-activity relationship Molecular design

Molecular Weight and Formula Distinction

The target compound has a molecular weight of 235.24 g/mol and formula C₁₁H₁₃N₃O₃, which differentiates it from regioisomers such as 5-(piperidin-1-yl)pyrazine-2-carboxylic acid (MW 207.23 g/mol) and 6-(piperidin-1-yl)pyrazine-2-carboxylic acid (MW 207.23 g/mol) [1][2].

Chemical procurement Building block selection Synthetic chemistry

Recommended Application Scenarios


Amide Library Synthesis with Controlled Lipophilicity

The carboxylic acid functionality of 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid allows for facile amide coupling with diverse amines. The resulting amides will inherit the balanced XLogP3 of 0.3, positioning them in a favorable lipophilicity range for oral bioavailability. This makes the compound an ideal building block for synthesizing focused libraries where intermediate logP values are desired, avoiding the higher lipophilicity of direct amine-linked analogs (XLogP3 = 0.9) [1].

Lead Optimization Requiring Additional H-Bond Acceptors

When a lead series requires an additional hydrogen bond acceptor to improve target engagement or solubility, 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid offers a distinct advantage over simpler pyrazine acids. The carbonyl linker provides an extra HBA site (5 total) compared to pyrazine-2-carboxylic acid (3 HBA), potentially enhancing binding affinity to polar enzyme active sites without significantly increasing molecular weight [2].

Custom Heterocyclic Scaffold Synthesis

The compound is readily available from commercial suppliers under the catalog number CHEMBRDG-BB 9007999 with a purity of ≥95% . Its dual functionality—carboxylic acid and piperidine carbonyl—enables orthogonal synthetic transformations, such as sequential amide bond formation and piperidine ring modification, making it a versatile intermediate for the construction of more complex heterocyclic frameworks in medicinal chemistry projects.

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